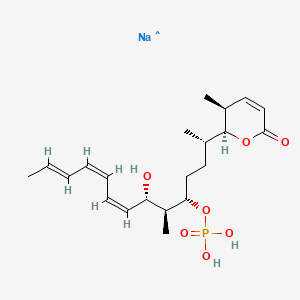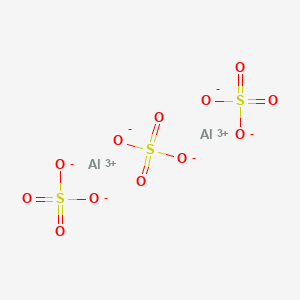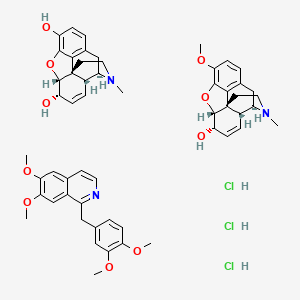
Pantopon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papaveretum is a pharmaceutical preparation containing a mixture of hydrochloride salts of opium alkaloids. It is composed of morphine hydrochloride, papaverine hydrochloride, and codeine hydrochloride . This compound has been used for its analgesic and antispasmodic properties, primarily in medical settings for the relief of moderate to severe pain and pre-operative sedation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Papaveretum is prepared by combining the hydrochloride salts of its constituent opium alkaloids. The preparation involves the following steps:
Morphine Hydrochloride: Morphine is extracted from opium and then converted to its hydrochloride salt by reacting with hydrochloric acid.
Papaverine Hydrochloride: Papaverine is also extracted from opium and converted to its hydrochloride salt using hydrochloric acid.
Codeine Hydrochloride: Codeine, another opium alkaloid, is similarly converted to its hydrochloride salt.
These hydrochloride salts are then mixed in specific proportions to form papaveretum .
Industrial Production Methods
In industrial settings, the production of papaveretum involves large-scale extraction and purification of the opium alkaloids, followed by their conversion to hydrochloride salts. The process is carefully controlled to ensure the correct proportions of each component, as defined by the British Pharmacopoeia .
Analyse Des Réactions Chimiques
Types of Reactions
Papaveretum undergoes various chemical reactions, including:
Oxidation: The alkaloids in papaveretum can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the alkaloids to their reduced forms.
Substitution: The alkaloids can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of morphine can lead to the formation of morphinone, while reduction can produce dihydromorphine .
Applications De Recherche Scientifique
Papaveretum has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of opium alkaloids.
Biology: Papaveretum is used in biological research to study the effects of opium alkaloids on various biological systems.
Medicine: It is used in clinical research to evaluate its efficacy and safety in pain management and pre-operative sedation.
Mécanisme D'action
Papaveretum exerts its effects through the combined actions of its constituent alkaloids:
Morphine: Acts on the central nervous system by binding to opioid receptors, leading to analgesia and sedation.
Papaverine: Acts as a smooth muscle relaxant by inhibiting phosphodiesterase and affecting calcium channels.
Codeine: Also acts on opioid receptors, providing additional analgesic effects.
These actions result in the overall analgesic and antispasmodic effects of papaveretum .
Comparaison Avec Des Composés Similaires
Papaveretum is unique due to its combination of multiple opium alkaloids. Similar compounds include:
Morphine: A single-component opioid analgesic.
Codeine: Another single-component opioid analgesic.
Papaverine: A single-component antispasmodic.
Compared to these single-component compounds, papaveretum provides a broader range of effects due to the combined actions of its constituents .
Propriétés
Numéro CAS |
8002-76-4 |
|---|---|
Formule moléculaire |
C55H64Cl3N3O10 |
Poids moléculaire |
1033.5 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;trihydrochloride |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H19NO3.3ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;3*1H/t;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;/m.00.../s1 |
Clé InChI |
LGFMXOTUSSVQJV-NEYUFSEYSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



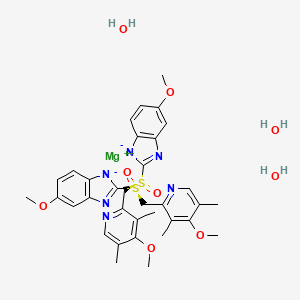
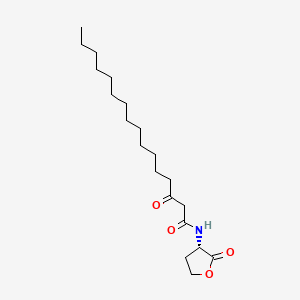
![methyl (4aS,8aS)-3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775705.png)

![Sodium;13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B10775709.png)

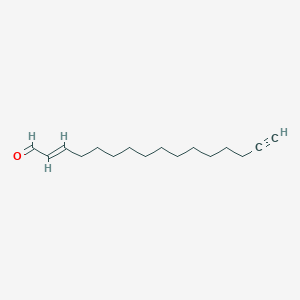
![[(1S,2R,4R,5S,6S,8R,9S,13S,16S,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate](/img/structure/B10775741.png)

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)


